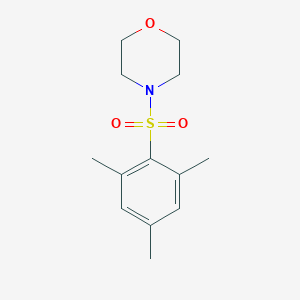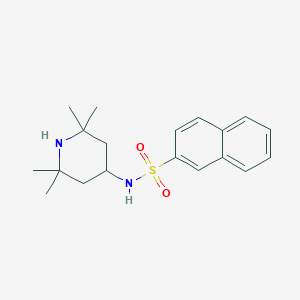![molecular formula C17H19NO4S B225195 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as DMI and is widely used in various research studies. In
作用機序
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline is not fully understood. However, it is believed that this compound binds to metal ions and forms a complex. This complex can then interact with biological molecules and induce various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline in lab experiments include its high sensitivity and selectivity for metal ions. It is also easy to synthesize and has a long shelf life. However, the limitations of using this compound include its toxicity and the need for specialized equipment for its detection.
将来の方向性
There are several future directions for the use of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline in scientific research. One direction is the development of new metal-based drugs using this compound as a ligand. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound can be used as a photosensitizer for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been extensively used as a fluorescent probe, photosensitizer, and ligand for the development of metal-based drugs. Its mechanism of action is not fully understood, but it has been shown to induce various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of this compound in scientific research, and it is expected to play a significant role in the development of new therapies and drugs.
合成法
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with indoline in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline has been extensively used in various research studies due to its unique properties. This compound is widely used as a fluorescent probe for the detection of metal ions. It has also been used as a photosensitizer for photodynamic therapy. Additionally, it has been used as a ligand for the development of metal-based drugs.
特性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO4S/c1-12-10-16(22-3)17(11-15(12)21-2)23(19,20)18-9-8-13-6-4-5-7-14(13)18/h4-7,10-11H,8-9H2,1-3H3 |
InChIキー |
SWMAZYUDFXYBOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)


![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)







![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)